molecular formula C13H13N3O4S B5802668 4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid

4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid

Cat. No.: B5802668
M. Wt: 307.33 g/mol
InChI Key: LNOLMRIBNFXPON-UHFFFAOYSA-N
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Description

4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid is an organic compound that features a thiadiazole ring, a methoxyphenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include using continuous flow reactors to improve reaction efficiency and yield, as well as employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methoxyphenyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylphenyl)-4-oxobutanoic acid: Similar structure but with a methyl group instead of a methoxy group.

    4-{[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This can result in different biological activities and applications compared to its analogs .

Properties

IUPAC Name

4-[[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-20-9-4-2-8(3-5-9)12-15-16-13(21-12)14-10(17)6-7-11(18)19/h2-5H,6-7H2,1H3,(H,18,19)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOLMRIBNFXPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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